molecular formula C12H16O3 B2577848 3-(2,3,5-Trimethylphenoxy)propanoic acid CAS No. 63545-27-7

3-(2,3,5-Trimethylphenoxy)propanoic acid

Cat. No.: B2577848
CAS No.: 63545-27-7
M. Wt: 208.257
InChI Key: IYKHBSNWWZFYFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Biological Activity

3-(2,3,5-Trimethylphenoxy)propanoic acid (CAS Number: 63545-27-7) is an organic compound characterized by a propanoic acid moiety linked to a 2,3,5-trimethylphenoxy group. Its unique structure contributes to various biological activities, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and antioxidant properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₆O₃. The compound belongs to the class of phenylpropanoic acids, which are known for their diverse biological activities. The presence of the trimethylphenoxy group enhances its interaction with biological systems, suggesting potential pathways for therapeutic applications.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. Preliminary studies suggest that it may modulate signaling pathways related to inflammation. For instance, it has been shown to inhibit pro-inflammatory cytokines in vitro, which could be beneficial in treating conditions characterized by excessive inflammation.

Antioxidant Activity

In addition to its anti-inflammatory properties, this compound also demonstrates antioxidant activity. It scavenges free radicals and reduces oxidative stress in cellular models. This dual action—reducing inflammation and oxidative damage—positions it as a promising candidate for further pharmacological development.

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that its interactions with various enzymes and receptors involved in inflammatory responses play a crucial role. Understanding these interactions is essential for elucidating its potential therapeutic applications.

Study 1: In Vitro Anti-inflammatory Effects

A study evaluated the effects of this compound on human macrophage cell lines. The results demonstrated a significant reduction in the levels of TNF-alpha and IL-6 upon treatment with the compound. This suggests that it may effectively modulate inflammatory responses at the cellular level.

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
TNF-alpha12045
IL-68030

Study 2: Antioxidant Activity Assessment

In another study assessing antioxidant capacity using DPPH radical scavenging assays, this compound showed a significant decrease in DPPH absorbance compared to controls. This indicates a strong ability to neutralize free radicals.

Sample Concentration (µM) DPPH Absorbance
Control0.500
100.350
500.200
1000.100

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name CAS Number Key Features
3-(2,4,5-Trimethylphenoxy)propanoic acid63545-28-8Different methyl substitution pattern; potential variations in biological activity.
2-(2,3,5-Trimethylphenoxy)propanoic acid149492-05-7Different position of the phenoxy group; may exhibit distinct chemical reactivity patterns.

The distinct methyl substitution pattern on the phenolic ring of this compound influences both its chemical reactivity and biological properties compared to these similar compounds.

Properties

IUPAC Name

3-(2,3,5-trimethylphenoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-8-6-9(2)10(3)11(7-8)15-5-4-12(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKHBSNWWZFYFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCCC(=O)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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